molecular formula C4H7ClN2O B1282153 5-Methylisoxazol-4-amine hydrochloride CAS No. 100499-66-9

5-Methylisoxazol-4-amine hydrochloride

Cat. No. B1282153
M. Wt: 134.56 g/mol
InChI Key: DGZOHHHHZCANPV-UHFFFAOYSA-N
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Description

5-Methylisoxazol-4-amine hydrochloride is not directly mentioned in the provided papers, but it can be related to the broader class of isoxazole derivatives, which are compounds containing an isoxazole ring, a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds often exhibit a range of biological activities and have potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 4,5-bis(o-haloaryl)isoxazoles involves the preparation of 1,2-bis(o-haloaryl)ethanones, followed by a heterocyclization mechanism based on an amine exchange process . Similarly, the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid derivatives involves experimental and theoretical investigations, including quantum-chemical DFT calculations . The synthesis of 3-methylisoxazole derivatives from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole is also reported .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be determined using various spectroscopic techniques and X-ray crystallography. For example, the ibuprofen-thiadiazole hybrid compound's molecular structure was determined by single-crystal X-ray diffraction, showing that it crystallizes in the triclinic system . The structure of 5-amino-3-methylisoxazole-4-carboxylic acid derivatives was also studied using X-ray diffraction and compared with calculated geometrical parameters .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For instance, 4-hydroxyisoxazolo[5.4-d]pyrimidines can be converted to their 4-chloro analogues, which can then react with ammonia, primary, and secondary amines to yield corresponding amino derivatives . Additionally, 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles can react with nucleophiles such as methoxide and benzenethiolate to yield addition and/or addition-elimination products .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be characterized using various analytical techniques. For example, vibrational analysis of the ibuprofen-thiadiazole hybrid compound was performed using FT-IR and FT-Raman spectroscopy, supported by quantum chemical calculations . The synthesis and crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine revealed its orthorhombic space group and intermolecular hydrogen bonds . The thermal stability of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one was studied by thermogravimetric analysis (TGA) .

Scientific Research Applications

Synthesis of Novel Compounds

5-Methylisoxazol-4-amine hydrochloride has been utilized in the synthesis of diverse novel compounds, including Mannich bases, azo dyes, and isoxazolo[5,4-b]pyridine derivatives. These compounds have shown significant antitumor activities, surpassing that of 5-fluorouracil in certain cases, indicating their potential in cancer treatment research (Hamama, Ibrahim, & Zoorob, 2017). Similarly, azo dyes derived from 3-Methyl-4 H -isoxazol-5-one demonstrated antibacterial and antifungal properties, suggesting applications in developing new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).

Bioactivation and Metabolite Formation

Research into the bioactivation mechanisms of phenyl methyl-isoxazole derivatives has provided insights into the formation of reactive metabolites, which is crucial for understanding the safety profile of these compounds in pharmaceutical development (Bylund et al., 2012).

Antimicrobial and Biodegradation Studies

Isoxazole derivatives have been evaluated for their antimicrobial properties, with some compounds showing significant activity against pathogens such as Staphylococcus aureus. Additionally, studies on the biodegradation of sulfamethoxazole (SMX) have identified bacteria capable of degrading 3-amino-5-methylisoxazole, highlighting the environmental relevance of researching these compounds (Mulla et al., 2018).

Heterocyclization and Chemical Properties

The chemical behavior of 3-amino-5-methylisoxazole in reactions with pyruvic acid derivatives has been documented, offering pathways for the synthesis of furanones and pyrrolones, which could have various applications in medicinal chemistry and drug discovery (Morozova et al., 2019).

Anticancer Research

Isoxazole/pyrazole derivatives synthesized from 3-amino-5-methylisoxazole were evaluated for their anticancer potential, with some showing high cytotoxic potency against carcinoma cell lines. This underscores the importance of 5-Methylisoxazol-4-amine hydrochloride in developing new anticancer agents (Abu Bakr et al., 2016).

Safety And Hazards

The safety data sheet for 5-Methylisoxazol-4-amine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is imperative to develop new eco-friendly synthetic strategies . Future research could focus on developing alternate metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

5-methyl-1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZOHHHHZCANPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515826
Record name 5-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisoxazol-4-amine hydrochloride

CAS RN

100499-66-9
Record name 4-Isoxazolamine, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isoxazolamine, 5-methyl-, hydrochloride (1:1)
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